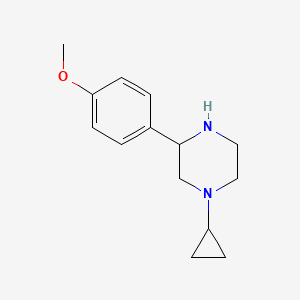

1-Cyclopropyl-3-(4-methoxyphenyl)piperazine

説明

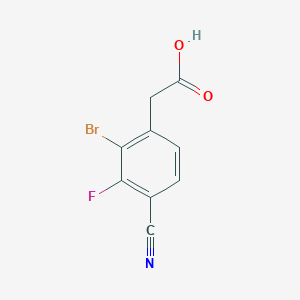

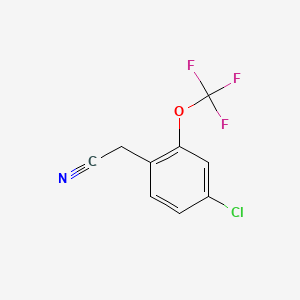

“1-Cyclopropyl-3-(4-methoxyphenyl)piperazine” is a research-use-only compound with a CAS number of 1248908-03-3 . Its molecular formula is C14H20N2O and it has a molecular weight of 232.32 .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .

Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The chemical reactivity of “this compound” can be inferred from its molecular structure and the properties of its functional groups.

科学的研究の応用

Sigma Receptor Ligands and Oncology Applications

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) has been identified as a lead candidate for therapeutic and diagnostic applications in oncology due to its affinity for sigma receptors. Modifications to its structure aimed at reducing lipophilicity resulted in analogues with potential as positron emission tomography (PET) radiotracers, showing minimal antiproliferative activity but significant σ(2)-selectivity, which is consistent with entry into tumor cells (Abate et al., 2011).

Metabolism and Cytochrome P450 Involvement

The in vivo metabolism of 1-(4-methoxyphenyl)piperazine, a novel designer drug, has been studied in male Wistar rats, revealing its main metabolic pathway as O-demethylation to 1-(4-hydroxyphenyl)piperazine. This metabolic step is significantly catalyzed by cytochrome P450 (CYP) 2D6 in human liver microsomes, suggesting the polymorphic expression of CYP2D6 as primarily responsible for its metabolism (Staack et al., 2004).

Anticancer and Antituberculosis Studies

A series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have been synthesized and screened for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some compounds exhibited significant activities, pointing towards their potential in treating these conditions (Mallikarjuna et al., 2014).

HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines (BHAPs) as non-nucleoside inhibitors of HIV-1 reverse transcriptase has led to compounds significantly more potent than the lead molecule U-80493E. These findings have been crucial in the development of new treatments for HIV-1 (Romero et al., 1994).

PET Imaging of Serotonin Receptors

The use of 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) in PET imaging for quantification of 5-HT1A receptors in humans has been compared to 18F-FCWAY. This research offers insights into the potential application of 18F-Mefway in clinical settings, highlighting its advantages in terms of reduced in vivo defluorination and the obviation of defluorination inhibitors (Choi et al., 2015).

Safety and Hazards

将来の方向性

The future directions for research on “1-Cyclopropyl-3-(4-methoxyphenyl)piperazine” could involve further exploration of its synthesis methods, detailed characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its potential applications in various fields .

特性

IUPAC Name |

1-cyclopropyl-3-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-17-13-6-2-11(3-7-13)14-10-16(9-8-15-14)12-4-5-12/h2-3,6-7,12,14-15H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLUUAWZZBECID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CN(CCN2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530332.png)

![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)